5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Overview
Description
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a key role in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide can produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, and the regulation of appetite and metabolism. It has also been shown to have potential as an antipsychotic agent, with studies suggesting that it may be effective in the treatment of schizophrenia and other psychotic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over extended periods of time.
Future Directions
There are several potential future directions for research on 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential. Another area of interest is the investigation of 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a potential treatment for drug addiction, particularly in relation to the opioid epidemic. Finally, further research is needed to fully understand the long-term effects of 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide on the endocannabinoid system and its potential as a therapeutic agent in a range of medical conditions.
Scientific Research Applications
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.
properties
IUPAC Name |
5-(2-methylpropyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)7-10-8-13(20-22-10)14(21)19-12-6-4-3-5-11(12)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIANHXDCDQYCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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